

Application Note: Experimental Utilization of 3-(ethylamino)-1-Propanol

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Compound of Interest

Compound Name: 3-(ethylamino)-1-Propanol

CAS No.: 42055-16-3

Cat. No.: B3136631

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Compound: **3-(ethylamino)-1-propanol** CAS: 42055-16-3 Formula:

MW: 103.16 g/mol Synonyms: N-Ethyl-3-aminopropanol; 3-Ethylamino-1-propanol.[1][2][3][4]

Executive Summary & Chemical Profile

3-(ethylamino)-1-propanol is a bifunctional building block containing a secondary amine and a primary alcohol separated by a flexible three-carbon (propyl) linker.[1] This specific geometry makes it a critical reagent in three domains:

- **Pharmaceutical Synthesis:** As a precursor for N-ethyl-aminopropyl side chains found in antimalarials and psychotropics.
- **Surface Chemistry:** As a curing agent or chain extender in epoxy resin formulations, where the hydroxyl group provides catalytic acceleration.
- **Carbon Capture:** As a sterically hindered alkanolamine capable of high-capacity reversible absorption.

Physical Properties Table

Property	Value	Note
Physical State	Colorless to pale yellow liquid	Hygroscopic; absorbs moisture/CO ₂ from air.[5]
Density	~0.92 g/mL (25°C)	Estimate based on homologs; verify batch CoA.[5]
Boiling Point	~180–190°C (Atm)	Decomposes near BP; Distill under reduced pressure.[5]
Solubility	Miscible in Water, Ethanol, DCM	Highly polar due to H-bonding. [1][5]
pKa	~10.0 (Amine)	Basic; forms stable salts with mineral acids.[5]

Material Safety & Handling (Critical)

Hazard Class: Corrosive (Skin/Eye Damage).[1]

- **Storage:** Store under inert atmosphere (Argon/Nitrogen). The secondary amine reacts with atmospheric oxygen to form carbamates, altering stoichiometry over time.[1]
- **Incompatibility:** Avoid acid chlorides and anhydrides unless reaction is intended. Violent reaction with strong oxidizers.

Module A: Synthetic Utility – Chlorination Protocol

Objective: Convert the hydroxyl group to a chloride leaving group while preserving the amine.

Context: The direct alkylation of drug scaffolds using the alcohol is difficult. Converting it to 3-chloro-N-ethylpropan-1-amine hydrochloride creates a potent electrophile.[1] **Challenge:** Free amino-alkyl chlorides are unstable; they self-cyclize to form azetidinium ions.[1] The product must be isolated and stored as the Hydrochloride (HCl) salt.[1]

Protocol: Synthesis of 3-chloro-N-ethylpropan-1-amine HCl

Reagents:

- **3-(ethylamino)-1-propanol** (1.0 eq)[1][3][6]
- Thionyl Chloride () (1.2 eq)[1]
- Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize and gas.
- Solvation: Dissolve **3-(ethylamino)-1-propanol** in DCM (approx. 5 mL per gram of amine) under Nitrogen flow.
- Acidification (In-situ): Cool the solution to 0°C (Ice bath).
- Addition: Add dropwise over 30 minutes.
 - Mechanistic Insight: The first equivalent of HCl generated protonates the amine, protecting it from reacting with the electrophilic sulfur.[1] The second equivalent converts the alcohol to the alkyl chlorosulfite.[1]
- Reaction: Once addition is complete, remove the ice bath. Heat to Reflux (40°C) for 2–4 hours.

- Endpoint: Monitor by TLC (stain with Ninhydrin) or disappearance of the alcohol peak in IR.[1]
- Isolation:
 - Cool to room temperature.[3]
 - Concentrate the mixture under reduced pressure (Rotary Evaporator).
 - Precipitation: The residue is often a viscous oil. Triturate with cold Diethyl Ether or Hexane to induce crystallization of the HCl salt.
 - Filter and dry under vacuum.

Validation:

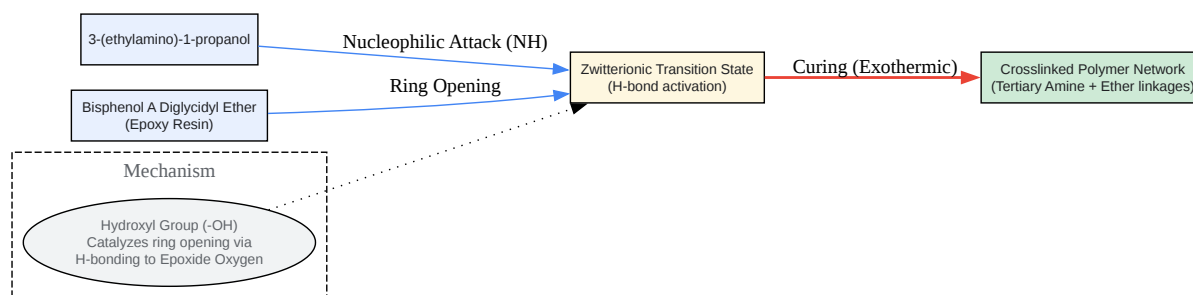
- ¹H NMR (): Look for the downfield shift of the adjacent to the functional group.[1] The (approx.[1][7] 3.6 ppm) shifts to (approx.[1] 3.8–4.0 ppm).

Module B: Surface Chemistry – Epoxy Curing

Objective: Utilize **3-(ethylamino)-1-propanol** as a reactive modifier in epoxy networks.

Mechanism: The secondary amine opens the epoxide ring (chain extension), while the primary hydroxyl group accelerates the etherification reaction, reducing cure temperature.[1]

Workflow Diagram (DOT)



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Figure 1: Mechanism of epoxy curing utilizing the bifunctional nature of the reagent.[1]

Protocol: Latent Hardener Screening[5]

- Stoichiometry: Calculate the Amine Hydrogen Equivalent Weight (AHEW). For **3-(ethylamino)-1-propanol**, there is 1 active hydrogen (the NH).[1]
 - .[3]
- Mixing: Mix stoichiometric amounts of resin (e.g., DGEBA, EEW=190) and amine.
 - Ratio: 190g Resin : 103g Amine (approx 2:1 by weight).[1]
- DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.
 - Observation: Look for the exotherm onset.[8] The presence of the free -OH group typically lowers the onset temperature compared to non-hydroxylated amines (like diethylamine).[1]

Module C: Industrial Application – CO2 Capture

Objective: Evaluate

absorption capacity. Rationale: Secondary alkanolamines form carbamates with

. The ethyl group provides steric hindrance, potentially lowering the stability of the carbamate and reducing the energy required for regeneration (stripping) compared to MEA (Monoethanolamine).[1]

Protocol: Gravimetric Saturation Test

- Preparation: Prepare a 30 wt% aqueous solution of **3-(ethylamino)-1-propanol**.
- Apparatus: Use a shielded glass bubbler containing 50g of the solution, immersed in a water bath at 40°C (absorption temp).
- Gas Flow: Introduce a gas stream of 15%

/ 85%

(simulated flue gas) at 200 mL/min.

- Measurement: Weigh the bubbler every 15 minutes.
- Calculation:

[1]

- Target: An efficient solvent should reach

. (Theoretical max for stable carbamate is 0.5; steric hindrance can push this toward 1.0 via bicarbonate formation).[1]

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